Pentaerythritol Distearate
Description
Pentaerythritol Distearate (CAS 13081-97-5) is a diester derived from pentaerythritol and stearic acid, with the molecular formula C₄₁H₈₀O₆ and a molecular weight of 669.07 g/mol . It is a white, plant-derived solid with a melting point of 72°C and a density of 1.396 g/cm³ . Key applications include:
- Cosmetics: Acts as an emulsifier, thickener, and stabilizer in creams, powders, and lotions, providing smooth texture and inhibiting crystallization .
- Industrial Uses: Serves as a precursor for resins, polyvinyl chloride stabilizers, and flame retardants .
- Low Toxicity: Safe for human use, making it suitable for food-related applications as a low-calorie fat alternative .
Properties
IUPAC Name |
[2,2-bis(hydroxymethyl)-3-octadecanoyloxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H80O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)46-37-41(35-42,36-43)38-47-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42-43H,3-38H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEJJKIPRNUIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H80O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047175 | |
| Record name | Pentaerythritol Distearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Octadecanoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13081-97-5 | |
| Record name | Pentaerythrityl distearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13081-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013081975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythritol Distearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(hydroxymethyl)propane-1,3-diyl distearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PENTAERYTHRITYL DISTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697WOT8HNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentaerythritol Distearate is synthesized through the esterification of pentaerythritol with stearic acid. The reaction typically involves heating pentaerythritol and stearic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where pentaerythritol and stearic acid are fed into a reactor along with a catalyst. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Pentaerythritol Distearate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of ester bonds between pentaerythritol and stearic acid, while hydrolysis involves the breaking of these ester bonds in the presence of water and an acid or base catalyst .
Common Reagents and Conditions
Esterification: Stearic acid, sulfuric acid (catalyst), heat.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide (catalyst), heat.
Major Products Formed
Esterification: this compound.
Hydrolysis: Pentaerythritol and stearic acid.
Scientific Research Applications
Cosmetic Applications
Pentaerythritol distearate is primarily utilized in cosmetic formulations as an emulsifier and thickening agent. Its ability to stabilize oil-in-water emulsions makes it valuable in products such as creams, lotions, and hair care products.
Safety Assessments
A safety assessment conducted by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe for use in cosmetics at concentrations typically below 2% . Studies indicated no significant ocular or dermal irritation, making it suitable for sensitive skin formulations.
Case Study: Skin Care Products
In a study involving 53 subjects, this compound was applied in a patch test where no adverse reactions were reported, confirming its safety for topical applications .
Industrial Applications
This compound is also employed in the plastics industry, particularly in improving the thermal stability of polyvinyl chloride (PVC). It acts synergistically with other stabilizers to enhance the performance of PVC products.
Case Study: PVC Thermal Stability
Research demonstrated that incorporating pentaerythritol stearate ester-based zinc alkoxide into PVC formulations significantly improved thermal stability compared to conventional stabilizers alone . This application is crucial for manufacturing durable and heat-resistant plastic products.
Biochemical Research
As a biochemical reagent, this compound serves as a biological material in life sciences research. Its properties facilitate various experimental procedures, including those involving lipid membranes and drug delivery systems.
Application in Drug Delivery
Studies have shown that this compound can enhance the solubility and bioavailability of certain pharmaceutical compounds, making it a candidate for developing advanced drug delivery systems .
Material Science
In material science, this compound is investigated for its role in synthesizing new materials with enhanced properties. Its use as a surfactant can modify the surface characteristics of various substrates.
Synthesis of New Compounds
Innovative research has focused on synthesizing new pentaerythritol derivatives that exhibit improved moisture retention properties, which can be beneficial in various applications, including personal care products and coatings .
Data Summary Table
| Application Area | Key Properties | Example Use Case |
|---|---|---|
| Cosmetics | Emulsifier, thickening agent | Skin creams, lotions |
| Industrial | Thermal stability enhancer | PVC formulations |
| Biochemical Research | Biological material | Drug delivery systems |
| Material Science | Surface modifier | Synthesis of new materials |
Mechanism of Action
Pentaerythritol Distearate exerts its effects primarily through its ability to form stable emulsions. The compound’s molecular structure allows it to interact with both hydrophilic and hydrophobic substances, thus stabilizing mixtures of oil and water. This property is particularly useful in cosmetics, where it helps to maintain the consistency and texture of skin care products .
Comparison with Similar Compounds
Structural and Functional Differences
Pentaerythritol Tetrastearate (CAS 115-83-3)
- Structure : Tetraester of stearic acid and pentaerythritol (four stearate groups) .
- Molecular Weight : Higher (~1,200 g/mol) due to additional ester groups.
- Applications :
- Hydrolysis Kinetics : Exhibits low kcat/Km values (slow enzymatic breakdown), enhancing metabolic stability .
Glycol Distearate (CAS 627-83-8)
- Structure : Diester of ethylene glycol and stearic acid, with an HLB value of 5–6 .
- Molecular Weight : ~595 g/mol.
- Melting Point: 60–63°C, slightly lower than pentaerythritol distearate .
- Key Difference : Less thermally stable and more lipophilic than pentaerythritol derivatives.
Phorbol 12,13-Distearate
- Structure : Diester of phorbol (a diterpene) and stearic acid .
- Function : Acts as a protein kinase C activator but requires lipid bilayer insertion for bioactivity .
- Key Difference : Pharmacologically active, unlike inert pentaerythritol esters.
Comparative Data Table
*Estimated based on higher ester content.
Biological Activity
Pentaerythritol distearate is a chemical compound formed from the esterification of pentaerythritol and stearic acid. It is categorized as a pentaerythritol ester and is commonly used in various applications, including cosmetics, food packaging, and as a lubricant in industrial processes. This article delves into its biological activity, including its safety profile, potential health effects, and biodegradability.
Chemical Structure and Properties
This compound (CAS Reg. No. 13081-97-5) has the following structural characteristics:
- Chemical Formula : CHO
- Molecular Weight : 694.98 g/mol
- Appearance : White to off-white solid
- Solubility : Insoluble in water but soluble in organic solvents.
Biodegradability
This compound exhibits good biological degradability, which is crucial for its environmental impact. Studies have shown that it can be broken down by microbial action, making it a favorable choice for sustainable applications . The low volatility of this compound also contributes to its environmental safety profile, reducing the risk of air pollution during its use .
Dermal Toxicity Studies
A 90-day dermal toxicity study indicated that this compound has a high safety margin with no significant systemic toxicity observed at doses up to 2,000 mg/kg body weight per day in rats. Minimal skin irritation was noted, but no severe adverse effects were reported . The NOAEL (No Observed Adverse Effect Level) was established at 2,000 mg/kg bw/day.
Acute Toxicity and Irritation
The compound has been assessed for acute toxicity and irritation potential. The results indicate low acute toxicity with no significant irritation or sensitization potential noted in laboratory studies .
Mutagenicity and Genotoxicity
Research has shown that this compound does not exhibit mutagenic or genotoxic properties. Bacterial reverse mutation assays conducted on related compounds demonstrated non-mutagenicity up to high concentrations .
Cosmetic Use
This compound is widely used in cosmetics as an emulsifier and thickening agent. Its ability to improve texture and stability in formulations makes it popular in creams and lotions. The Cosmetic Ingredient Review (CIR) has assessed its safety profile, confirming its suitability for use in cosmetic products .
Food Contact Materials
In the context of food packaging, this compound has been evaluated for its migration potential into food products. Regulatory assessments have indicated that it poses minimal risk when used within established guidelines, aligning with the Single-Use Plastics Directive in Europe .
Lubricants and Industrial Applications
The compound serves as a lubricant in various industrial processes due to its excellent thermal stability and low volatility. Its performance as a lubricant additive has been documented in studies focusing on enhancing the efficiency of machinery while minimizing wear and tear .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing high-purity PED, and how are byproducts minimized?
- Methodological Answer : PED is synthesized via esterification of pentaerythritol with stearic acid. To achieve >95% purity (typical in research-grade samples), reflux conditions (e.g., 120–140°C) with acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) are recommended. Byproduct formation (e.g., mono- or triesters) is minimized by controlling the molar ratio of reactants (ideally 2:1 stearic acid:pentaerythritol) and reaction time . Post-synthesis purification via recrystallization in non-polar solvents (e.g., hexane) removes unreacted stearic acid .
Q. Which spectroscopic and thermal analysis methods are most effective for characterizing PED?
- Methodological Answer :
- FT-IR : Confirm ester linkages via peaks at 1,740–1,720 cm⁻¹ (C=O stretch) and 1,150–1,250 cm⁻¹ (C-O ester stretch) .
- DSC : Measure melting points (~72°C for pure PED) and identify polymorphic transitions .
- PXRD : Assess crystallinity; amorphous phases indicate incomplete esterification or impurities .
Q. What safety protocols are critical for handling PED in laboratory settings?
- Methodological Answer : While PED has low acute toxicity (LD₅₀ >2,000 mg/kg in rodents), avoid inhalation of aerosols and direct skin contact. Use PPE (gloves, goggles) during synthesis. Waste disposal should comply with local regulations for ester compounds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for PED across solvents?
- Methodological Answer : Solubility variations arise from differences in esterification degrees and crystal structures. Standardize testing by:
- Using USP/PhEur solubility classification (e.g., "sparingly soluble" in water, "freely soluble" in chloroform).
- Pre-treating samples via lyophilization to ensure consistent hydration states .
- Validating results with HPLC (C18 column, acetonitrile/water mobile phase) to quantify residual monomers .
Q. What experimental strategies stabilize PED in high-temperature formulations (e.g., lubricants or polymer additives)?
- Methodological Answer :
- Thermal Stabilizers : Add antioxidants (e.g., BHT at 0.1–0.5 wt%) to prevent oxidative degradation above 100°C .
- Coating Techniques : Encapsulate PED with silica nanoparticles to reduce thermal decomposition rates .
- Kinetic Studies : Use TGA under nitrogen atmosphere to model degradation activation energy (Eₐ) .
Q. How does PED interact with surfactants in emulsion systems, and how can phase separation be mitigated?
- Methodological Answer : PED’s nonionic nature synergizes with PEG-based surfactants (e.g., PEG-32 distearate) to stabilize oil-in-water emulsions. Optimize via:
- HLB Matching : Target HLB 8–10 for PED-rich phases.
- Rheology Modifiers : Incorporate xanthan gum (0.2–0.5%) to prevent creaming .
- Microscopy : Use polarized light microscopy to detect crystal growth at phase boundaries .
Data Contradiction Analysis
Q. Why do some studies report PED as a hygroscopic agent while others classify it as non-hygroscopic?
- Methodological Resolution : This contradiction stems from varying esterification degrees. Fully esterified PED (distearate) is non-hygroscopic, while monoester impurities (hydroxyl groups) absorb moisture. Quantify free hydroxyl content via titration (e.g., acetic anhydride/pyridine method) .
Q. How should researchers address conflicting cytotoxicity results in cell-based studies?
- Methodological Resolution : Discrepancies arise from solvent carriers (e.g., DMSO vs. ethanol). Standardize protocols:
- Use ≤0.1% DMSO to avoid solvent toxicity.
- Pre-filter PED solutions (0.22 µm) to remove particulates .
- Validate with negative controls (e.g., empty liposomes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
